(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid is a compound with significant relevance in the field of medicinal chemistry and pharmaceutical research. It is characterized by its unique structure, which includes an amino group and a pyrazole moiety. This compound is classified as an amino acid derivative, specifically a pyrazole-containing amino acid, and is known for its potential applications in various biochemical contexts.
The compound is identified by the CAS number 1844125-85-4 and has a molecular formula of with a molecular weight of approximately 169.18 g/mol. It is available from various chemical suppliers, such as BLD Pharm and AK Scientific, which provide detailed specifications and safety data for handling this compound .
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid falls under the category of amino acids and heterocyclic compounds, specifically those containing a pyrazole ring. Its classification as an amino acid derivative suggests potential roles in protein synthesis or as a building block in peptide synthesis.
The synthesis of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves multi-step organic reactions. The synthesis may start with commercially available pyrazole derivatives, which are then subjected to various chemical transformations to introduce the amino group and the propanoic acid backbone.
Common methods for synthesizing this compound include:
The specific conditions (temperature, solvent, catalysts) would vary based on the chosen synthetic route and reagents used.
The molecular structure of (3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid features:
The structural representation can be summarized as follows:
CC(C(=O)O)N[C@H](C1=CN(N=C1)C)C
This structure indicates potential sites for biochemical interactions, particularly in enzyme binding or receptor activity.
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid can participate in various chemical reactions typical of amino acids:
These reactions are facilitated under specific conditions, such as acidic or basic environments, and may require catalysts or activating agents to enhance reaction rates.
The mechanism of action for (3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid primarily involves its interaction with biological receptors or enzymes. As an amino acid derivative, it may mimic natural amino acids in protein synthesis or act as a substrate for specific enzymes.
Research indicates that compounds similar to this one can influence neurotransmitter systems or metabolic pathways due to their structural similarity to naturally occurring amino acids. Specific studies would be required to elucidate its precise mechanism in biological systems.
Relevant data includes:
(3R)-3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has several scientific uses:
Its unique properties make it valuable for researchers exploring new therapeutic avenues or biochemical mechanisms involving amino acids.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0